Cas no 6326-17-6 (3,4-dichloro-N-ethylbenzene-1-sulfonamide)

3,4-Dichloro-N-ethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its dichlorinated benzene ring and ethyl-substituted sulfonamide group. This compound exhibits notable stability and reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of chlorine atoms enhances its electrophilic properties, facilitating further functionalization. Its well-defined structure ensures consistent performance in reactions such as nucleophilic substitutions or coupling processes. The compound is typically handled under standard laboratory conditions, with appropriate precautions due to its potential reactivity. Its purity and structural specificity make it a reliable choice for research and industrial applications requiring precise sulfonamide-based intermediates.
3,4-dichloro-N-ethylbenzene-1-sulfonamide structure
6326-17-6 structure
Product Name:3,4-dichloro-N-ethylbenzene-1-sulfonamide
CAS No:6326-17-6
MF:C8H9Cl2NO2S
MW:254.133558988571
CID:959579
PubChem ID:233102
Update Time:2025-06-08

3,4-dichloro-N-ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dichloro-N-ethylbenzenesulfonamide
    • AC1L49EA; 4-Aethylsulfamoyl-1.2-dichlor-benzol; AKOS003797990; 3.4-Dichlorbenzoesaeure-di-sek.-butylamid; SureCN3365999; 3.4-Dichlor-N-aethyl-benzolsulfonamid-(1); 3,4-Dichlor-benzolsulfonsaeure-aethylamid; 3,4-dichlorobenzoic di-sec-butylamide; 3,4-dichloro-benzenesulfonic acid ethylamide; N-Aethyl-3.4-dichlor-benzolsulfonamid; 3,4-Dichloro-N,N-di-sec-butylbenzamide;
    • 3,4-dichloro-N-ethylbenzene-1-sulfonamide
    • AKOS005641933
    • DTXSID00979308
    • CS-0454411
    • 6326-17-6
    • EN300-1453631
    • SR-01000298996-1
    • NSC-31193
    • SR-01000298996
    • STK982120
    • NSC31193
    • Inchi: 1S/C8H9Cl2NO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
    • InChI Key: RDFKDPZSAHFJGB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(NCC)(=O)=O)Cl

Computed Properties

  • Exact Mass: 252.97327
  • Monoisotopic Mass: 252.9731051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 46.17

3,4-dichloro-N-ethylbenzene-1-sulfonamide Pricemore >>

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3,4-Dichloro-N-ethylbenzenesulfonamide
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¥1866.00 2024-05-06

3,4-dichloro-N-ethylbenzene-1-sulfonamide Related Literature

Additional information on 3,4-dichloro-N-ethylbenzene-1-sulfonamide

Professional Introduction to 3,4-dichloro-N-ethylbenzene-1-sulfonamide (CAS No: 6326-17-6)

3,4-dichloro-N-ethylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 6326-17-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 3,4-dichloro-N-ethylbenzene-1-sulfonamide, particularly the presence of chlorine substituents at the 3rd and 4th positions of the benzene ring and an ethyl group attached to the sulfonamide nitrogen, contribute to its unique chemical properties and reactivity.

The synthesis of 3,4-dichloro-N-ethylbenzene-1-sulfonamide involves a multi-step process that typically begins with the chlorination of benzene derivatives followed by sulfonation and subsequent alkylation. The precise control of reaction conditions is crucial to achieve high yields and purity, which are essential for further applications in drug development. Advanced synthetic methodologies, such as catalytic processes and green chemistry approaches, have been explored to optimize the production of this compound while minimizing environmental impact.

In recent years, 3,4-dichloro-N-ethylbenzene-1-sulfonamide has been studied for its potential pharmacological effects. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The chlorinated aromatic ring in 3,4-dichloro-N-ethylbenzene-1-sulfonamide enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. Current research focuses on modulating the chemical structure to improve efficacy and reduce side effects.

One of the most promising areas of investigation involves the use of 3,4-dichloro-N-ethylbenzene-1-sulfonamide as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing sulfonamide derivatives that specifically inhibit aberrant kinase activity, researchers aim to develop targeted therapies with improved selectivity and reduced toxicity. Preliminary studies have shown that modifications to the 3,4-dichloro-N-ethylbenzene-1-sulfonamide core can lead to compounds with enhanced kinase inhibition properties.

The agrochemical industry has also shown interest in 3,4-dichloro-N-ethylbenzene-1-sulfonamide due to its potential as a precursor for herbicides and pesticides. The structural motif present in this compound allows for interactions with biological targets in plants, leading to selective weed control or pest prevention. Innovations in molecular design have enabled the development of derivatives that are more environmentally friendly while maintaining high efficacy. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological disruption.

Computational chemistry and molecular modeling have played a pivotal role in understanding the behavior of 3,4-dichloro-N-ethylbenzene-1-sulfonamide at the molecular level. These techniques provide insights into how the compound interacts with biological targets and how structural modifications can influence its activity. By leveraging computational tools, researchers can predict the efficacy of new derivatives before conducting costly experimental trials. This approach accelerates drug discovery pipelines and reduces time-to-market for novel therapeutics.

The safety profile of 3,4-dichloro-N-ethylbenzene-1-sulfonamide is another critical consideration in its development and application. Extensive toxicological studies are conducted to assess its potential hazards and determine safe handling protocols. These studies include evaluations of acute toxicity, chronic exposure effects, and potential carcinogenicity or mutagenicity. Compliance with regulatory standards ensures that any applications involving this compound meet stringent safety requirements.

Future directions in research on 3,4-dichloro-N-ethylbenzene-1-sulfonamide include exploring its role in treating neurological disorders. Emerging evidence suggests that sulfonamides may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. By investigating how this compound interacts with neural pathways, scientists aim to uncover new therapeutic strategies for these challenging conditions.

The versatility of 3,4-dichloro-N-ethylbenzene-1-sulfonamide as a chemical scaffold underscores its importance in modern drug discovery. Its unique structural features offer opportunities for designing compounds with tailored properties for various therapeutic applications. As research continues to uncover new possibilities, this compound remains a cornerstone in pharmaceutical innovation.

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